Tert-butyl(methyl)amine hydrochloride
Overview
Description
Tert-butyl(methyl)amine hydrochloride is an organic compound with the molecular formula C5H14ClN. It is a derivative of tert-butylamine, where one of the hydrogen atoms is replaced by a methyl group, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl(methyl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with methyl iodide in the presence of a base such as sodium hydroxide. The resulting tert-butyl(methyl)amine is then treated with hydrochloric acid to form the hydrochloride salt.
Another method involves the direct amination of isobutylene using zeolite catalysts, followed by methylation and subsequent treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The use of zeolite catalysts and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Protection and Deprotection: It is often used in organic synthesis for the protection and deprotection of amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl(methyl)amine oxide, while reduction can produce tert-butyl(methyl)amine.
Scientific Research Applications
Tert-butyl(methyl)amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. The specific pathways involved depend on the context of its use, such as in drug synthesis or enzyme studies .
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: A primary amine with similar chemical properties but without the methyl group.
N-tert-Butylmethylamine: Similar to tert-butyl(methyl)amine but without the hydrochloride salt.
Methylamine: A simpler amine with only one carbon group attached to the nitrogen.
Uniqueness
Tert-butyl(methyl)amine hydrochloride is unique due to its combination of tert-butyl and methyl groups, which provide specific steric and electronic properties. This makes it particularly useful in organic synthesis for the protection and deprotection of amine groups, as well as in the study of enzyme mechanisms and protein interactions .
Properties
IUPAC Name |
N,2-dimethylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2,3)6-4;/h6H,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPCCKATNWNJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945340 | |
Record name | N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22675-79-2 | |
Record name | NSC225074 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,2-Dimethylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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